tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyano group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group with cyano and trifluoromethyl substituents can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenyl halide with a nucleophile.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethyl and cyano groups are known to enhance the biological activity of compounds, making this molecule a candidate for drug development, particularly in targeting central nervous system disorders and cancer.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to enzymes and receptors, modulating their activity. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-hydroxy-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(4-cyano-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate is unique due to the presence of the cyano group, which can significantly alter its electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups.
By understanding the synthesis, reactions, and applications of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-[4-cyano-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)14-5-4-12(11-21)10-13(14)17(18,19)20/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWYPRBHKFEHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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